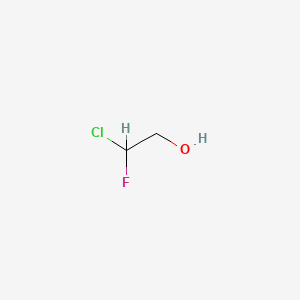
3-(Pyrrolidine-1-sulfonyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione
Vue d'ensemble
Description
Pyrrolidine is a cyclic amine, and its derivatives are widely studied due to their biological and medicinal importance . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .Molecular Structure Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For example, they have been used to achieve (3 + 2) annulation and (3 + 3) annulation, providing a direct route to various nitrogen-containing heterocycles .Applications De Recherche Scientifique
PSTD has been studied for its potential applications in various scientific fields. In medicinal chemistry, PSTD has been shown to have anti-inflammatory and anti-tumor properties. It has been studied as a potential drug candidate for the treatment of cancer and other inflammatory diseases. In biochemistry, PSTD has been used as a probe to study protein-protein interactions. It has also been used as a tool to study the mechanism of action of various enzymes. In material science, PSTD has been used as a building block for the synthesis of various organic materials.
Mécanisme D'action
Target of Action
The primary target of 3-(Pyrrolidine-1-sulfonyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution phase of cell apoptosis, or programmed cell death .
Mode of Action
This is a common mechanism for many anticancer drugs, as it allows for the selective elimination of cancer cells .
Biochemical Pathways
The compound’s interaction with Caspase-3 suggests that it affects the apoptotic pathway . This pathway is a series of biochemical events that lead to changes in the cell, including cell shrinkage, nuclear fragmentation, chromosomal DNA fragmentation, and ultimately, cell death .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is likely the induction of apoptosis in cells, leading to cell death . This is particularly beneficial in the context of cancer treatment, where the goal is to selectively kill cancer cells without causing significant harm to healthy cells .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PSTD in lab experiments is its relative ease of synthesis. PSTD can be synthesized on a large scale, making it suitable for industrial applications. Another advantage of using PSTD is its versatility. PSTD can be used in various scientific fields, including medicinal chemistry, biochemistry, and material science. However, one limitation of using PSTD in lab experiments is its potential toxicity. PSTD has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on PSTD. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other inflammatory diseases. Another direction is to study its mechanism of action in more detail. This may lead to the discovery of new targets for drug development. Additionally, PSTD can be used as a building block for the synthesis of various organic materials. Further research in this area may lead to the development of new materials with unique properties.
Safety and Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S2/c10-14(11)6-3-8(7-14)15(12,13)9-4-1-2-5-9/h3H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSLRTJDIJORBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182805 | |
| Record name | Pyrrolidine, 1-[(2,5-dihydro-1,1-dioxido-3-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384428-10-7 | |
| Record name | Pyrrolidine, 1-[(2,5-dihydro-1,1-dioxido-3-thienyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(2,5-dihydro-1,1-dioxido-3-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)
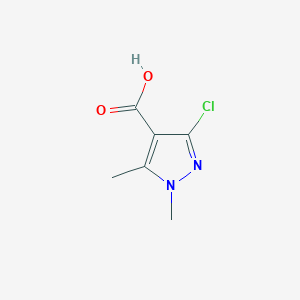


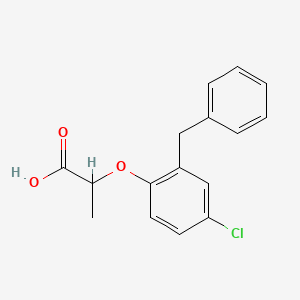

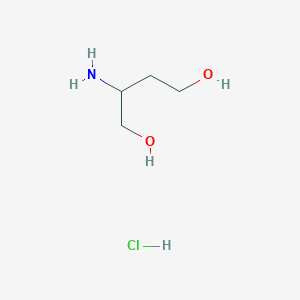
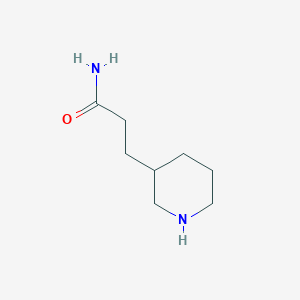
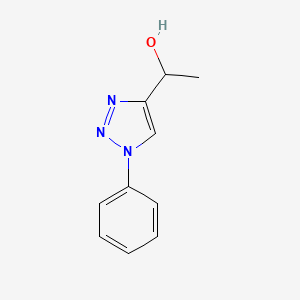

![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)


